Netupitant
Overview
Description
Netupitant is an antiemetic medication primarily used to prevent nausea and vomiting caused by chemotherapy. It is a selective neurokinin 1 receptor antagonist that works by blocking the action of substance P, a neuropeptide associated with vomiting . This compound is often used in combination with palonosetron, a serotonin 3 receptor antagonist, to enhance its antiemetic effects .
Mechanism of Action
Target of Action
Netupitant primarily targets the neurokinin 1 (NK1) receptors . These receptors are part of the tachykinin family of receptors and are broadly distributed in both the central and peripheral nervous systems . They play a crucial role in inducing emesis (vomiting) when activated by substance P .
Mode of Action
This compound acts as a highly selective antagonist of the NK1 receptors . It competitively binds to these receptors, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition disrupts the signaling pathways that induce vomiting .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurokinin signaling pathway . By blocking the NK1 receptors, this compound inhibits the action of substance P, a key neurotransmitter in this pathway . This disruption prevents the induction of emesis, which is often triggered by the activation of this pathway .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has an estimated bioavailability of >60% . It is extensively metabolized, primarily by the CYP3A4 enzyme , and to a lesser extent by CYP2D6 and CYP2C9 . The elimination half-life of this compound is approximately 88 hours , and it is primarily excreted via the feces (71%) .
Result of Action
The molecular and cellular effects of this compound’s action result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptors, this compound disrupts the signaling pathways that trigger emesis . This results in a significant reduction in both acute and delayed CINV .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can increase the plasma levels of this compound, potentially enhancing its antiemetic effect . Additionally, the presence of anticipatory nausea before chemotherapy can increase the likelihood of experiencing very late CINV, even in patients who achieve a complete response during the overall period .
Biochemical Analysis
Biochemical Properties
Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .
Metabolic Pathways
This compound undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .
Transport and Distribution
This compound has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how this compound is transported and distributed within cells and tissues are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of netupitant involves multiple steps, starting from inexpensive starting materials. One of the key intermediates is 2-chloro-4-methoxy-5-nitropyridine, which is reacted with N-methylpiperazine in the presence of a solvent such as tetrahydrofuran, toluene, or dichloromethane . The preparation processes for intermediates are simple and highly reproducible, making the overall synthesis cost-effective and environmentally safe .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The methods employed are designed to be easily reproducible and environmentally friendly. The production processes are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Netupitant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group in the intermediate compounds.
Substitution: Substitution reactions are crucial in the synthesis of this compound, particularly in the formation of key intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Solvents like tetrahydrofuran, toluene, and dichloromethane are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound suitable for pharmaceutical use .
Scientific Research Applications
Netupitant has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studying neurokinin 1 receptor antagonists.
Biology: Helps in understanding the role of substance P in vomiting and other physiological processes.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting. It is also being studied for its potential use in other conditions involving substance P.
Industry: Employed in the development of new antiemetic drugs and formulations .
Comparison with Similar Compounds
Netupitant is compared with other neurokinin 1 receptor antagonists such as aprepitant and fosaprepitant:
Aprepitant: Similar in function but has a shorter half-life compared to this compound.
Fosaprepitant: A prodrug of aprepitant, used intravenously, whereas this compound is available in oral formulations.
Uniqueness: This compound’s longer half-life and combination with palonosetron make it a more effective option for preventing both acute and delayed chemotherapy-induced nausea and vomiting .
Similar Compounds
- Aprepitant
- Fosaprepitant
- Rolapitant
This compound stands out due to its longer duration of action and its effective combination with palonosetron, providing a comprehensive solution for managing chemotherapy-induced nausea and vomiting .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290297-26-6 | |
Record name | Netupitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netupitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETUPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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